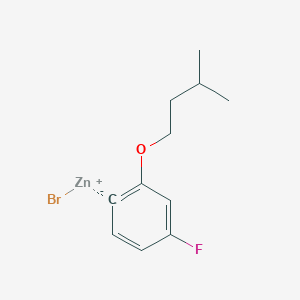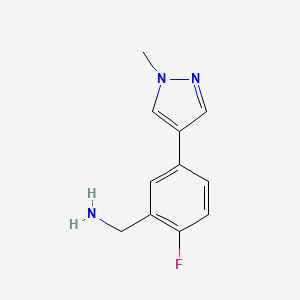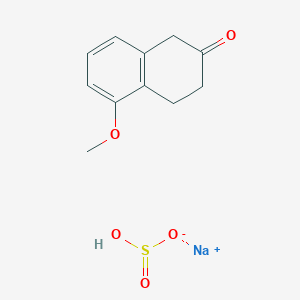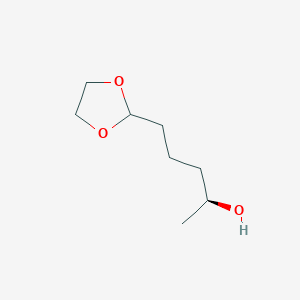
4-Fluoro-2-i-pentyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-iso-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-2-iso-pentyloxyphenylzinc bromide typically involves the reaction of 4-Fluoro-2-iso-pentyloxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-2-iso-pentyloxyphenyl bromide+Zn→4-Fluoro-2-iso-pentyloxyphenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other critical parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-iso-pentyloxyphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation reactions: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products Formed
The major products formed from reactions involving 4-Fluoro-2-iso-pentyloxyphenylzinc bromide depend on the specific reaction conditions and reagents used. For example, in a cross-coupling reaction with an alkyl halide, the major product would be a new alkylated aromatic compound.
Applications De Recherche Scientifique
4-Fluoro-2-iso-pentyloxyphenylzinc bromide has several scientific research applications, including:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: It is employed in the development of pharmaceutical intermediates and active compounds.
Material science: It is used in the synthesis of novel materials with specific properties.
Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-iso-pentyloxyphenylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound facilitates the transfer of the organic group to an electrophile, forming a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium or nickel, which help to stabilize the reaction intermediates and enhance the reaction rate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-iso-propyloxyphenylzinc bromide
- 4-Fluoro-2-n-pentyloxyphenylzinc bromide
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
Uniqueness
4-Fluoro-2-iso-pentyloxyphenylzinc bromide is unique due to its specific structural features, such as the presence of the iso-pentyloxy group and the fluorine atom. These features impart distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H14BrFOZn |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-(3-methylbutoxy)benzene-4-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;;/h3-4,8-9H,6-7H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CWUHOSLHTOPBJH-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCOC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)

![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)


![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)


![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)


![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)

